molecular formula C16H14FN3O B11453853 2-Amino-3-[(4-fluorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile

2-Amino-3-[(4-fluorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile

Cat. No.: B11453853
M. Wt: 283.30 g/mol
InChI Key: DMLHVMXFRLLTQS-UHFFFAOYSA-N
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Description

2-Amino-3-[(4-fluorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by its unique structure, which includes an indolizine ring system substituted with an amino group, a fluorophenyl carbonyl group, and a carbonitrile group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(4-fluorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

    Introduction of the Fluorophenyl Carbonyl Group: The fluorophenyl carbonyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Amination and Cyanation: The amino group and the carbonitrile group can be introduced through nucleophilic substitution reactions using suitable reagents such as ammonia or amines and cyanogen bromide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(4-fluorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbonitrile groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-Amino-3-[(4-fluorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(4-fluorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, which have diverse biological activities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group, such as fluoxetine and flurbiprofen, known for their pharmacological properties.

Uniqueness

2-Amino-3-[(4-fluorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile is unique due to its specific combination of functional groups and the indolizine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

2-amino-3-(4-fluorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile

InChI

InChI=1S/C16H14FN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h4-7H,1-3,8,19H2

InChI Key

DMLHVMXFRLLTQS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C(=C2C(=O)C3=CC=C(C=C3)F)N)C#N)C1

Origin of Product

United States

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